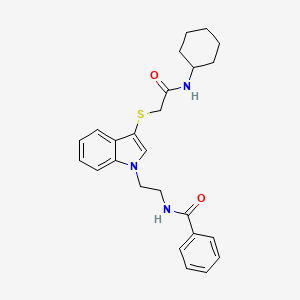
1-(2,2-difluorocyclopropyl)-3-ethynyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluorocyclopropyl group and an ethynyl group attached to a pyrazole ring. The presence of fluorine atoms in the cyclopropyl ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(2,2-difluorocyclopropyl)-3-ethynyl-1H-pyrazole involves several steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the cyclopropanation of alkenes using difluorocarbene, generated from difluoromethyltriphenylphosphonium bromide and a strong base. The resulting difluorocyclopropane is then subjected to further functionalization to introduce the ethynyl and pyrazole groups.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The difluorocyclopropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: The ethynyl group allows for coupling reactions such as the Sonogashira coupling, where it can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new pharmaceuticals and agrochemicals.
Medicine: The presence of fluorine atoms in the compound enhances its metabolic stability and bioavailability, making it a promising candidate for drug development. It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials. It is used in the production of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluorocyclopropyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluorocyclopropyl group can form strong interactions with enzymes and receptors, modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Difluorocyclopropyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of an ethynyl group, which affects its reactivity and applications.
1-(2,2-Difluorocyclopropyl)-3-phenyl-1H-pyrazole: The presence of a phenyl group introduces aromaticity, influencing the compound’s chemical and biological properties.
1-(2,2-Difluorocyclopropyl)-3-chloro-1H-pyrazole: The chloro group can participate in different substitution reactions compared to the ethynyl group, leading to different derivatives.
The uniqueness of this compound lies in its combination of the difluorocyclopropyl and ethynyl groups, which impart distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
1-(2,2-difluorocyclopropyl)-3-ethynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-2-6-3-4-12(11-6)7-5-8(7,9)10/h1,3-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRMIMXUKLOKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(C=C1)C2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
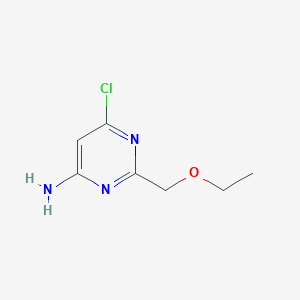
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657921.png)
![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2657923.png)
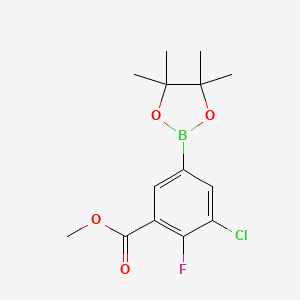
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2657925.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2657926.png)
![2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide](/img/structure/B2657929.png)
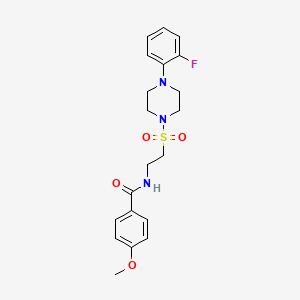
![2-chloro-N-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2657932.png)

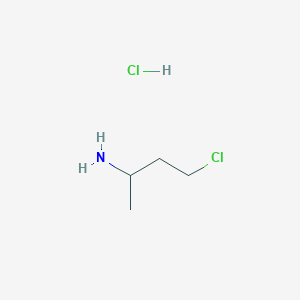
![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)
![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)
